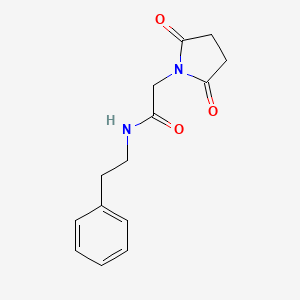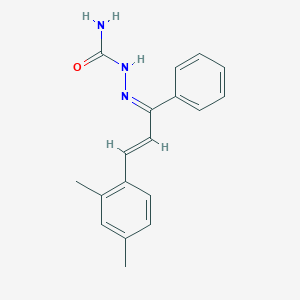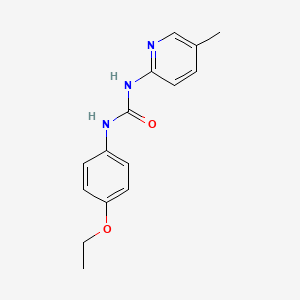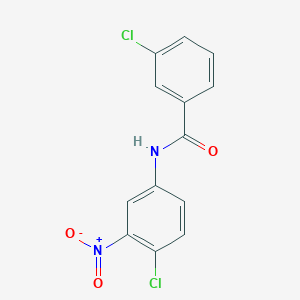
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide, also known as BFA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein trafficking and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide involves the inhibition of the ADP-ribosylation factor (ARF) family of proteins. ARF proteins are involved in the regulation of protein trafficking and are required for the formation of COPI-coated vesicles that transport proteins from the Golgi apparatus to the endoplasmic reticulum. This compound inhibits the activation of ARF proteins, leading to the disruption of protein trafficking and the accumulation of proteins in the endoplasmic reticulum.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by disrupting the transport of proteins involved in cell survival and proliferation. This compound has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus, by disrupting the transport of viral proteins. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the transport of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide in lab experiments is its potent inhibitory effect on protein trafficking. This property of this compound allows researchers to study the role of protein trafficking in various cellular processes. However, this compound has some limitations in lab experiments. It is a toxic compound and requires careful handling to avoid exposure to researchers. In addition, this compound has a short half-life and requires frequent administration to maintain its inhibitory effect.
Future Directions
There are several future directions for the use of 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide in scientific research. One direction is the development of this compound analogs with improved potency and selectivity for ARF proteins. Another direction is the use of this compound in combination with other inhibitors to study the role of protein trafficking in complex cellular processes. Finally, this compound could be used in the development of novel therapies for cancer and viral infections by targeting the transport of proteins involved in these diseases.
Conclusion:
In conclusion, this compound is a potent inhibitor of protein trafficking that has been widely used in scientific research. Its mechanism of action involves the inhibition of ARF proteins, leading to the disruption of protein trafficking and the accumulation of proteins in the endoplasmic reticulum. This compound has a variety of biochemical and physiological effects and has been used to study the role of protein trafficking in various cellular processes. While this compound has some limitations in lab experiments, it has several future directions for the development of novel therapies for cancer and viral infections.
Synthesis Methods
The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3-methylaniline in the presence of acetic anhydride and anhydrous sodium acetate. The resulting product is then reacted with acetic anhydride and acetic acid to form the final product, this compound. The synthesis of this compound is a multistep process and requires careful handling of the reagents and reaction conditions.
Scientific Research Applications
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide has been widely used in scientific research as an inhibitor of protein trafficking. It has been shown to inhibit the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, leading to the accumulation of proteins in the endoplasmic reticulum. This property of this compound has been used to study the role of protein trafficking in various cellular processes, including cell signaling, cell division, and apoptosis.
properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11-3-2-4-14(7-11)18-16(20)10-21-15-6-5-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXMPUNFBPAZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)
![2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)

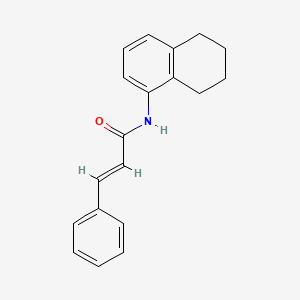
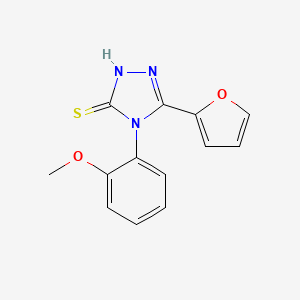

![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)
![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)
